1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-4-8-6-7-10-9(8)5-3-1/h6-7,10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWWJFXURJCADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490677 | |
| Record name | 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13618-92-3 | |
| Record name | 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13618-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 1,4,5,6,7,8 Hexahydrocyclohepta B Pyrrole
Electrophilic Substitution Reactions of the Pyrrole (B145914) Moiety
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. This increased reactivity, compared to benzene, is due to the delocalization of the nitrogen atom's lone pair of electrons into the ring. Generally, electrophilic attack on an unsubstituted pyrrole occurs preferentially at the C2 (α) position, as the resulting carbocation intermediate is better stabilized by resonance.
In the context of fused systems like 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole, this reactivity is retained. A notable example is the electrophilic halogenation of related cyclohepta[b]pyrrole (B8667514) derivatives. For instance, the chlorination of certain pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govmdpi.comoxazoles, which are synthesized from cyclohepta[b]pyrrole precursors, can be achieved using N-chlorosuccinimide (NCS). When the pyrrole ring has two potential sites for substitution (the C2 and C3 positions), a mixture of halogenated products can result. acs.org In one specific case involving an N-methyl derivative, the C3-chloro substituted product was successfully isolated as a pure compound. acs.org This demonstrates that while the inherent reactivity of the pyrrole moiety drives the substitution, the specific substitution pattern can be influenced by the existing substituents on the fused ring system.
N-Functionalization Strategies for this compound
The nitrogen atom of the pyrrole ring in this compound and its derivatives is a key site for functionalization. N-substitution is a common strategy to modify the molecule's properties and to introduce diverse structural motifs. A widely used method for N-functionalization involves the deprotonation of the pyrrole nitrogen with a strong base, followed by quenching with an electrophile, typically an alkyl or aralkyl halide.
This strategy has been effectively applied to oxo-substituted cyclohepta[b]pyrroles. The reaction is typically carried out by treating the substrate with sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govnih.gov The resulting pyrrolide anion readily reacts with various halides to yield N-substituted products in good to excellent yields, often ranging from 80% to 98%. nih.govnih.gov
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate | 1. NaH, DMF 2. 2,5-Dimethoxybenzyl chloride | Ethyl 1-(2,5-dimethoxybenzyl)-8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate | 81 |
| Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate | 1. NaH, DMF 2. 3,5-Dimethoxybenzyl chloride | Ethyl 1-(3,5-dimethoxybenzyl)-8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate | 83 |
| 1-Phenyl-5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-one | 1. NaH, DMF 2. Benzyl halide | N-Substituted 1-phenyl-5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-one derivatives | 60-98 |
Transformations of Carbonyl Groups in Oxo-Substituted Cyclohepta[b]pyrroles
Oxo-substituted derivatives, such as cyclohepta[b]pyrrol-8-one, are pivotal intermediates in the synthesis of more complex fused systems. The carbonyl group, being positioned alpha to the pyrrole ring, is suitably located for transformations that introduce additional electrophilic sites necessary for subsequent cyclization reactions. nih.govacs.org
Two primary transformations have been explored:
Formation of Enaminoketones : The reaction of the ketone with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) or tert-butoxy (B1229062) bis(dimethylamino)methane (TBDMAM) converts the α-methylene group into an enaminoketone. nih.govnih.gov These enaminoketones are crucial intermediates for building fused heterocyclic rings, such as oxazoles. The reaction conditions can be optimized using microwave irradiation, leading to high yields (up to 99%). nih.gov
Formylation : An alternative approach to functionalize the α-position is through formylation. This can be achieved by reacting the ketone with ethyl formate (B1220265) in the presence of a base like potassium tert-butoxide (t-BuOK). This reaction yields the corresponding hydroxymethylidene derivative, which also serves as a key precursor for further annulation reactions. acs.org
| Transformation | Reagents | Intermediate Formed | Yield Range (%) | Reference |
|---|---|---|---|---|
| Enaminoketone Formation | DMFDMA or TBDMAM, DMF, Microwave | α-(Dimethylaminomethylene)ketone | 70-99 | nih.gov |
| Formylation | Ethyl formate, t-BuOK, Toluene | α-(Hydroxymethylidene)ketone | 60-90 | acs.org |
Annulation Reactions Utilizing this compound as a Precursor
The structural framework of this compound is an excellent platform for constructing more elaborate, fused polycyclic systems through annulation reactions.
Derivatives of this compound can participate in [3+2] annulation reactions to create novel tetracyclic systems. In one synthetic approach, a 2-benzoylethynyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole was reacted with Δ¹-pyrrolines. mdpi.com This reaction, carried out in a mixture of acetonitrile (B52724) and THF at 70 °C, proceeds to form complex cyclohepta nih.govresearchgate.netpyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles. The reaction of the unsubstituted pyrroline (B1223166) afforded the tetracyclic adduct in a 76% yield. mdpi.com The proposed mechanism involves the formation of a pyrrolate-centered intermediate, which then undergoes cyclization to form the fused pyrroloimidazole scaffold. mdpi.com
A prominent application of oxo-substituted cyclohepta[b]pyrroles is in the synthesis of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govmdpi.comoxazoles. nih.govacs.org This synthesis involves a two-step process. First, the cyclohepta[b]pyrrol-8-one starting material is converted into an enaminoketone or a hydroxymethylidene intermediate, as described in section 3.3. These intermediates possess the necessary 1,3-dielectrophilic character for the subsequent cyclization. The second step involves the reaction of these intermediates with a dinucleophile, hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl), in refluxing ethanol (B145695) with a catalytic amount of acetic acid. nih.govnih.gov This condensation and cyclization sequence efficiently constructs the fused nih.govmdpi.comoxazole ring, affording the final tricyclic products in yields ranging from 60% to 90%. nih.gov
The synthesis of fused pyrrolothiazole scaffolds directly from this compound precursors is not extensively detailed in the current scientific literature. While general methods for thiazole (B1198619) synthesis, such as the Hantzsch synthesis involving the condensation of α-haloketones with thioamides or thioureas, are well-established, specific applications of these methods starting from functionalized cyclohepta[b]pyrroles to form complex pyrrolothiazole systems have not been prominently reported. Further research is required to explore this potential synthetic pathway.
Synthesis of Pyrroloimidazoindoles and Related Polycyclic Structures
The chemical reactivity of this compound serves as a foundation for the synthesis of complex, fused polycyclic systems. A notable application is in the construction of cyclohepta nih.govnih.govpyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles through a [3+2] annulation strategy. mdpi.com This process involves the initial preparation of an acylethynylcycloalka[b]pyrrole intermediate, which then undergoes a cycloaddition reaction with Δ¹-pyrrolines. mdpi.com
The synthesis begins with the reaction of this compound with 1-benzoyl-2-bromoacetylene. mdpi.com This reaction, conducted by grinding the reactants with aluminum oxide (Al₂O₃) at room temperature, yields the key intermediate, 3-(1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrol-2-yl)-1-phenylprop-2-yn-1-one. mdpi.com The reaction mixture self-heats and changes color from yellow to orange-brown, indicating a reaction progression. mdpi.com
This ethynylpyrrole intermediate is then subjected to a [3+2] annulation reaction with various substituted Δ¹-pyrrolines. mdpi.com The reaction is typically carried out in a mixed solvent system of acetonitrile (MeCN) and tetrahydrofuran (B95107) (THF) at an elevated temperature (70 °C). mdpi.com This cycloaddition step leads to the formation of the target polycyclic structures, specifically 2-(1,2,3,3a,5,6,7,8-Octahydro-10H-pyrrolo[1′,2′:2,3]imidazo[1,5-a]indol-10-ylidene)-1-phenylethan-1-one derivatives. mdpi.com The final products are purified using column chromatography. mdpi.com
Detailed findings from this synthetic approach are summarized in the tables below.
Table 1: Synthesis of Intermediate Ethynylpyrrole
| Starting Materials | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| This compound, 1-Benzoyl-2-bromoacetylene | Al₂O₃, Room Temperature, 3 h | 3-(1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrol-2-yl)-1-phenylprop-2-yn-1-one | 75% |
Data sourced from MDPI mdpi.com
Table 2: Synthesis of Polycyclic Adducts via [3+2] Annulation
| Reactants | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 3-(1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrol-2-yl)-1-phenylprop-2-yn-1-one, 2-Methyl-1-pyrroline | MeCN/THF, 70 °C, 8 h | 2-(3-Methyl-1,2,3,3a,5,6,7,8-octahydro-10H-pyrrolo[1',2':2,3]imidazo[1,5-a]indol-10-ylidene)-1-phenylethan-1-one | 81% (E/Z-ratio ~4:1) |
Data sourced from MDPI mdpi.com
This synthetic route demonstrates the utility of this compound as a building block for accessing intricate heterocyclic systems with potential applications in materials science, such as optoelectronics. mdpi.com
Spectroscopic and Structural Characterization Methodologies for 1,4,5,6,7,8 Hexahydrocyclohepta B Pyrrole and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the complete assignment of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyrrole (B145914) ring and the fused cycloheptane (B1346806) ring. The aromatic protons of the pyrrole moiety would appear in the downfield region, typically between 6.0 and 7.0 ppm, due to the deshielding effect of the ring current. The protons on the saturated seven-membered ring would resonate in the upfield region, generally between 1.5 and 3.0 ppm. The specific chemical shifts and coupling patterns would be influenced by the exact conformation of the flexible cycloheptane ring. Protons adjacent to the nitrogen atom and the bridgehead carbons would likely show more complex splitting patterns due to vicinal coupling with multiple neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments. The carbon atoms of the pyrrole ring are expected to have chemical shifts in the aromatic region, typically between 100 and 130 ppm. The sp³-hybridized carbons of the hexahydrocyclohepta moiety would appear in the aliphatic region, generally between 20 and 50 ppm. The bridgehead carbons, being part of both rings, would have distinct chemical shifts that can be confirmed using two-dimensional NMR techniques.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| H/C-2 (Pyrrole) | ~6.5 - 6.8 | ~115 - 120 |
| H/C-3 (Pyrrole) | ~6.0 - 6.3 | ~105 - 110 |
| H/C-4 (Cycloheptane) | ~2.5 - 2.8 | ~28 - 32 |
| H/C-5 (Cycloheptane) | ~1.6 - 1.9 | ~25 - 29 |
| H/C-6 (Cycloheptane) | ~1.5 - 1.8 | ~26 - 30 |
| H/C-7 (Cycloheptane) | ~1.6 - 1.9 | ~25 - 29 |
| H/C-8 (Cycloheptane) | ~2.7 - 3.0 | ~30 - 34 |
| N-H (Pyrrole) | ~7.5 - 8.5 (broad) | - |
| C-3a (Bridgehead) | - | ~125 - 130 |
| C-8a (Bridgehead) | - | ~120 - 125 |
Note: These are predicted values based on general principles and data for related structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of the N-H bond of the pyrrole ring and the C-H bonds of both the aromatic and aliphatic portions of the molecule.
The most prominent and diagnostic peak would be the N-H stretching vibration of the pyrrole ring, which is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the pyrrole ring would give rise to absorption bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. In contrast, the C-H stretching vibrations of the saturated cycloheptane ring would be observed just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region.
The C=C stretching vibrations of the pyrrole ring would result in characteristic absorptions in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the pyrrole ring is also expected in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The bending vibrations of the C-H bonds in both the aromatic and aliphatic parts of the molecule would contribute to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which is unique to the specific molecule. For derivatives, the presence of other functional groups would introduce new characteristic absorption bands.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Pyrrole) | Stretch | 3300 - 3500 | Medium to Strong |
| C-H (Pyrrole) | Stretch | 3100 - 3000 | Medium |
| C-H (Cycloheptane) | Stretch | 2960 - 2850 | Strong |
| C=C (Pyrrole) | Stretch | 1600 - 1450 | Medium to Weak |
| C-N (Pyrrole) | Stretch | 1300 - 1000 | Medium |
| C-H | Bend | < 1500 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₃N), the molecular weight is approximately 135.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 135.
The fragmentation of the molecular ion would provide valuable structural clues. A common fragmentation pathway for amines involves the loss of a hydrogen atom, leading to a significant [M-1]⁺ peak at m/z 134. Another characteristic fragmentation would be the cleavage of the cycloheptane ring. The loss of ethylene (B1197577) (C₂H₄, 28 Da) or propylene (B89431) (C₃H₆, 42 Da) from the saturated ring are plausible fragmentation pathways, leading to peaks at m/z 107 and m/z 93, respectively. The pyrrole ring itself is relatively stable, but fragmentation can occur, leading to smaller charged fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments, further confirming the molecular formula.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment | Possible Neutral Loss |
| 135 | [C₉H₁₃N]⁺ (Molecular Ion) | - |
| 134 | [C₉H₁₂N]⁺ | H• |
| 107 | [C₇H₉N]⁺ | C₂H₄ |
| 93 | [C₆H₇N]⁺ | C₃H₆ |
| 67 | [C₄H₅N]⁺ | C₅H₈ |
Theoretical and Computational Studies on 1,4,5,6,7,8 Hexahydrocyclohepta B Pyrrole and Its Derivatives
Quantum-Chemical Modeling of Reaction Mechanisms (e.g., Trofimov Reaction Pathways)
The synthesis of 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is notably achieved through the Trofimov reaction, which involves the reaction of cycloheptanone (B156872) oxime with acetylene (B1199291) in a superbasic medium (e.g., KOH/DMSO). researchgate.netresearchgate.net Quantum-chemical modeling has been instrumental in elucidating the complex, multi-step mechanism of this reaction for analogous systems, such as the formation of 4,5,6,7-tetrahydro-1H-indole from cyclohexanone (B45756) oxime and 1,4,5,6-tetrahydrocyclopenta[b]pyrrole (B168980) from cyclopentanone (B42830) oxime. researchgate.net
The reaction pathway, as revealed by these computational studies, can be broken down into several key stages:
Oxime Vinylation: The reaction initiates with the deprotonation of the oxime by the strong base, followed by the nucleophilic attack of the resulting anion on acetylene to form an O-vinyl oxime intermediate.
Prototropic Rearrangement and wikipedia.orgwikipedia.org-Sigmatropic Shift: The O-vinyl oxime undergoes a 1,3-prototropic rearrangement to a vinyl hydroxylamine (B1172632), which is then poised for a wikipedia.orgwikipedia.org-sigmatropic rearrangement. This concerted pericyclic reaction is often the rate-determining step and leads to the formation of an iminoaldehyde intermediate.
Intramolecular Cyclization: The lone pair of electrons on the imine nitrogen then attacks the carbonyl carbon in an intramolecular fashion, leading to the formation of a five-membered hydroxypyrroline ring.
Dehydration and Aromatization: The final steps involve the dehydration of the hydroxypyrroline intermediate to form a 3H-pyrrole, which then tautomerizes to the more stable 1H-pyrrole, yielding the final product.
Computational models, typically employing Density Functional Theory (DFT) methods, are used to calculate the geometries of reactants, intermediates, transition states, and products along these reaction pathways. By mapping the potential energy surface, researchers can identify the most energetically favorable route for the reaction to proceed.
Thermodynamic and Kinetic Analysis of this compound Assembly Stages
Building upon the quantum-chemical modeling of the reaction mechanism, a detailed thermodynamic and kinetic analysis of each stage of the this compound assembly can be performed. This involves the calculation of key parameters such as activation energies (ΔG‡), reaction enthalpies (ΔH), and Gibbs free energies (ΔG) for each elementary step.
Below is a representative data table illustrating the types of thermodynamic and kinetic parameters that are typically calculated for the key stages of the Trofimov reaction, based on studies of similar systems.
| Reaction Stage | Description | Calculated Parameter | Representative Value (kcal/mol) |
| Oxime Vinylation | Formation of the O-vinyl oxime intermediate. | ΔG‡ | ~15-20 |
| wikipedia.orgwikipedia.org-Sigmatropic Shift | Rearrangement to the iminoaldehyde. | ΔG‡ | ~18-25 |
| Cyclization | Formation of the hydroxypyrroline ring. | ΔG‡ | ~10-15 |
| Dehydration | Elimination of water to form the pyrrole (B145914) ring. | ΔG | Highly Exergonic |
Note: The values presented are illustrative and based on computational studies of analogous cycloalkanone oxime reactions. Specific values for the cycloheptanone oxime reaction would require a dedicated computational study.
These computational analyses not only provide a fundamental understanding of the reaction but also have practical implications for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and efficiency of the synthesis of this compound.
Molecular Modeling Approaches for Conformational Analysis of this compound Derivatives
The process of conformational analysis typically involves:
Exploration of Conformational Space: Potential energy maps are generated by systematically varying the dihedral angles of the seven-membered ring and any substituents. This helps in identifying the low-energy conformers.
Geometry Optimization: The geometries of the identified conformers are then optimized using more accurate methods, such as DFT, to locate the precise energy minima on the potential energy surface.
Calculation of Relative Energies: The relative energies of the different stable conformations are calculated to determine their populations at a given temperature.
For seven-membered nitrogen heterocycles, a variety of conformations such as chair, boat, and twist-boat are possible for the seven-membered ring. researchgate.net The fusion of the pyrrole ring introduces additional constraints that influence the preferred conformations. The specific substitution pattern on the pyrrole or the cyclohepta ring in derivatives of this compound will further dictate the conformational preferences.
Prediction and Analysis of Spectroscopic and Photophysical Properties of Derived Systems
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, which can aid in their experimental characterization. For derivatives of this compound, theoretical calculations can provide valuable information about their NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated chemical shifts can then be compared with experimental data to confirm the structure of the synthesized compounds.
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed experimental bands.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations can provide insights into the electronic transitions responsible for the observed absorptions and can be used to study the effects of different substituents on the photophysical properties of the molecule.
Below is an example of a data table that could be generated from computational studies to compare theoretical and experimental spectroscopic data for a hypothetical derivative of this compound.
| Spectroscopic Technique | Calculated Parameter | Predicted Value | Experimental Value |
| ¹H NMR | Chemical Shift (δ, ppm) of N-H proton | 8.1 | 8.0 |
| ¹³C NMR | Chemical Shift (δ, ppm) of Cα in pyrrole | 120.5 | 121.0 |
| IR Spectroscopy | N-H Stretch (cm⁻¹) | 3450 | 3465 |
| UV-Vis Spectroscopy | λ_max (nm) | 285 | 290 |
Note: These values are hypothetical and serve to illustrate the application of computational methods in spectroscopic analysis.
Applications in Advanced Materials and Precursor Chemistry
Role of 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole as a Key Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and improving atom economy. nih.govresearchgate.net The this compound scaffold and its derivatives are valuable building blocks in such reactions for the synthesis of diverse and complex fused pyrrole (B145914) systems. rsc.orgacs.orgsemanticscholar.org
These reactions often proceed under mild conditions and can be catalyzed by various means, including metal-free approaches, to yield highly functionalized heterocyclic compounds. rsc.orgrsc.org For instance, the reaction of cyclohepta[b]pyrrole (B8667514) derivatives with various reactants like arylglyoxals and amines can lead to the regioselective formation of novel fused pyrroles. rsc.org The versatility of the cycloheptane-fused pyrrole ring allows for the construction of intricate molecular architectures that are of significant interest in medicinal chemistry and materials science. mdpi.comresearchgate.net
One notable application involves the [3+2] annulation of acylethynylcyclohepta[b]pyrroles with Δ¹-pyrrolines, which produces novel tetracyclic adducts. mdpi.comresearchgate.net This reaction highlights the role of the cyclohepta[b]pyrrole core in creating complex, fused imidazole-containing systems. mdpi.com The steric and electronic properties of the fused cycloheptyl ring can influence the reaction yields and stereoselectivity. mdpi.com
| Reactants | Reaction Type | Key Product Scaffold | Significance |
|---|---|---|---|
| Acylethynylcyclohepta[b]pyrroles, Δ¹-Pyrrolines | [3+2] Annulation | Cyclohepta acs.orgrsc.orgpyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles | Synthesis of novel polycyclic N-heterocycles for potential applications in biochemistry and optoelectronics. mdpi.comresearchgate.net |
| Cyclohepta[b]pyrrol-8-ones, Vilsmeier reagent, Hydroxylamine (B1172632) | Condensation/Cyclization | Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govrsc.orgoxazoles | Formation of fused isoxazole (B147169) systems investigated as antimitotic agents. nih.govacs.org |
Precursor for Optoelectronic Materials (e.g., Thermally Activated Delayed Fluorescence Emitters from Derivatives)
Derivatives of the this compound scaffold are being explored as precursors for advanced optoelectronic materials. mdpi.comresearchgate.netresearchgate.net The electron-rich nature of the pyrrole ring, combined with the conformational flexibility of the fused seven-membered ring, allows for the tuning of photophysical properties. mdpi.comresearchgate.net This makes them suitable for applications in organic light-emitting diodes (OLEDs), particularly as emitters exhibiting thermally activated delayed fluorescence (TADF). rsc.orgnih.govmdpi.com
TADF materials can harvest both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in OLEDs. nih.govmdpi.com The design of TADF emitters often involves creating molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov Fused pyrrole systems, including those derived from cyclohepta[b]pyrrole, can be functionalized with electron-donating and electron-accepting groups to achieve this small ΔEST and facilitate efficient reverse intersystem crossing (RISC). nih.govsemanticscholar.org
Research has shown that novel fused heterocyclic systems synthesized from cyclohepta[b]pyrrole precursors exhibit interesting photophysical properties, suggesting their potential contribution to the field of optoelectronics. mdpi.comresearchgate.net While direct synthesis of a TADF emitter from this compound is a specific area of ongoing research, the broader class of fused pyrrole derivatives demonstrates significant promise. researchgate.net
| Compound Class | Key Structural Feature | Potential Application | Relevant Photophysical Property |
|---|---|---|---|
| Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles | Fused pyrrole-imidazole core | Organic Electronics | Tunable electronic structure. mdpi.comresearchgate.net |
| Donor-Acceptor Copolymers | 1,4-dihydropyrrolo[3,2-b]pyrrole units | Organic Photovoltaics, Electrochromics | Manipulable absorbance and redox properties. researchgate.net |
| Triazine-modified TADF emitters | Donor-Acceptor architecture | High-efficiency OLEDs | Small ΔEST, high external quantum efficiency. semanticscholar.org |
Development of Catalytic Systems for Pyrrole Synthesis and Transformation
The synthesis and functionalization of pyrrole-containing scaffolds are central to organic chemistry. nih.gov Catalytic systems play a crucial role in achieving these transformations efficiently and selectively. chemistryviews.org While the direct use of this compound in a catalytic cycle is not widely documented, research on related fused pyrrole systems provides insight into potential applications. For example, palladium-catalyzed reactions are used to synthesize substituted octahydrocyclopenta[b]pyrroles, demonstrating how catalysts can control reaction pathways to selectively form different isomers from a common precursor. nih.govnih.gov
Furthermore, various transition metals, including platinum, cobalt, and silver, have been employed to catalyze the synthesis of substituted and fused pyrroles through different mechanisms like cascade cyclizations, dehydrogenative coupling, and C-C bond insertion. chemistryviews.orgnih.govresearchgate.net Pyrrole-based conjugated microporous polymers have also been developed as effective heterogeneous catalysts for base-catalyzed reactions, showcasing the versatility of the pyrrole moiety in catalysis. frontiersin.org These examples underscore the importance of catalysis in the synthesis and transformation of pyrrole derivatives, a field where functionalized cyclohepta[b]pyrroles could serve as unique ligands or substrates. nih.gov
Scaffold for Biochemical Probe and Inhibitor Development (e.g., bromodomain inhibitors, tubulin polymerization inhibitors)
The rigid, three-dimensional structure of the this compound core makes it an attractive scaffold for the design of biologically active molecules, including biochemical probes and enzyme inhibitors. nih.gov Its fused ring system allows for the precise spatial orientation of functional groups to interact with biological targets. mdpi.com
A significant area of research has been the development of antimitotic agents based on fused cycloheptapyrrole structures. nih.govacs.org Specifically, derivatives such as pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govrsc.orgoxazoles have been synthesized and identified as a new class of tubulin polymerization inhibitors. nih.gov These compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov The most active compounds bind to the colchicine (B1669291) site on tubulin and show potent growth inhibitory activity against various cancer cell lines, with IC50 values in the micromolar range. nih.gov
The versatility of the cyclohepta[b]pyrrole scaffold is further demonstrated by its use in creating inhibitors for other targets. For instance, pyrrole-based compounds have been investigated as hepatitis B virus (HBV) capsid inhibitors. nih.govresearchgate.net While not specifically cyclohepta[b]pyrrole, these studies show that the pyrrole scaffold can be tailored to create potent inhibitors by optimizing interactions with target proteins. nih.gov The development of bromodomain inhibitors also frequently utilizes heterocyclic scaffolds to target protein-protein interactions involved in gene regulation. The structural characteristics of cyclohepta[b]pyrrole make it a plausible candidate for designing such specific inhibitors.
| Compound Class | Biological Target | Mechanism of Action | Reported Activity (Example) |
|---|---|---|---|
| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govrsc.orgoxazoles | Tubulin | Inhibition of tubulin polymerization, binding to the colchicine site. nih.gov | IC50 values of 1.9–8.2 μM for tubulin polymerization inhibition. nih.gov |
| Pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govrsc.orgoxazoles | Cancer Cells (Lymphoma) | Antiproliferative effects. nih.gov | Sub-micromolar IC50 values against non-Hodgkin lymphoma cell lines. nih.gov |
| Pyrrole-scaffold CAMs | Hepatitis B Virus Capsid Protein | Inhibition of capsid assembly. nih.gov | Sub-nanomolar potency for lead compounds. researchgate.net |
Future Research Directions and Emerging Trends for 1,4,5,6,7,8 Hexahydrocyclohepta B Pyrrole
Exploration of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The development of environmentally benign and efficient methods for the synthesis of 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole and its analogs is a paramount goal for contemporary organic chemists. Future research is increasingly focused on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
Key emerging trends in this area include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields for the synthesis of various pyrrole (B145914) derivatives. researchgate.netnih.govpensoft.netnih.govlew.ro The application of microwave irradiation to classical reactions like the Paal-Knorr synthesis is a promising avenue for the efficient construction of the cyclohepta[b]pyrrole (B8667514) core. pensoft.net
Sonochemistry: The use of ultrasound to induce acoustic cavitation offers a powerful tool for accelerating chemical reactions. bohrium.com Sonochemical methods have been successfully employed for the synthesis of a variety of heterocyclic compounds, often leading to higher yields in shorter reaction times compared to conventional heating. bohrium.comresearchgate.netnih.govnih.gov
Biocatalysis: Harnessing the catalytic power of enzymes offers a highly selective and environmentally friendly approach to synthesis. Engineered enzymes, such as cytochrome P411 variants, have been used for the intramolecular C(sp³)–H amination to construct chiral pyrrolidines, a reaction type that could be adapted for the asymmetric synthesis of hexahydrocyclohepta[b]pyrrole derivatives. acs.orgnih.gov Laccase-catalyzed reactions have also shown promise in the stereoselective synthesis of functionalized pyrrolidine-2,3-diones. rsc.org
Flow Chemistry: Continuous flow processes provide significant advantages in terms of safety, scalability, and reproducibility. sci-hub.stnumberanalytics.comnih.gov Flow reactors can be used to precisely control reaction parameters, leading to improved yields and purity. The application of flow chemistry to classic pyrrole syntheses, such as the Hantzsch and Paal-Knorr reactions, has already been demonstrated. uc.pt
| Methodology | Key Advantages | Potential for this compound Synthesis | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Applicable to Paal-Knorr and other cyclization reactions to form the pyrrole ring. | researchgate.netnih.govpensoft.netnih.govlew.ro |
| Sonochemistry | Enhanced reaction rates, high yields, milder conditions. | Can facilitate condensation and cycloaddition reactions for the synthesis of the fused ring system. | bohrium.comresearchgate.netnih.govnih.gov |
| Biocatalysis | High stereoselectivity, environmentally benign, mild reaction conditions. | Potential for asymmetric synthesis of chiral derivatives through enzymatic C-H amination or other transformations. | acs.orgnih.govrsc.org |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters, higher purity of products. | Adaptable for multi-step syntheses and optimization of reaction conditions for large-scale production. | sci-hub.stnumberanalytics.comnih.govuc.pt |
Design and Synthesis of New Functionalized Cyclohepta[b]pyrrole Derivatives for Specific Research Applications
The functionalization of the this compound core is a key strategy for developing new molecules with tailored properties for specific applications, particularly in medicinal chemistry and chemical biology.
Future research in this area will likely focus on:
Anticancer Agents: The cyclohepta[b]pyrrole scaffold has been identified as a "privileged" structure in drug design. nih.gov For instance, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] bohrium.comtrea.comoxazoles have been synthesized and shown to act as antimitotic agents, inhibiting tubulin polymerization. acs.orgnih.gov Further derivatization could lead to more potent and selective anticancer drugs.
Kinase Inhibitors: Hexahydro-cyclohepta-pyrrole oxindole (B195798) derivatives have been identified as potent inhibitors of protein kinases (PKs), which are crucial targets in cancer therapy. trea.com The design of new derivatives could lead to inhibitors with improved selectivity for specific kinases.
Fluorescent Probes and Sensors: The incorporation of fluorogenic groups onto the cyclohepta[b]pyrrole scaffold could lead to the development of novel fluorescent probes for detecting specific analytes or for use in bioimaging. Diketopyrrolopyrrole-based probes, for example, have been developed for the detection of ions like sulfite (B76179) and Pb2+. researchgate.netresearchgate.net
Targeted Drug Delivery: The lipophilic nature of the hexahydrocyclohepta[b]pyrrole core can be exploited for designing molecules that can cross cell membranes. Functionalization with targeting moieties could enable the development of systems for the targeted delivery of therapeutic agents.
| Derivative Class | Target Application | Key Research Findings | References |
|---|---|---|---|
| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] bohrium.comtrea.comoxazoles | Anticancer (Antimitotic agents) | Inhibit tubulin polymerization and show potent activity against various cancer cell lines. | acs.orgnih.gov |
| Hexahydro-cyclohepta-pyrrole oxindoles | Anticancer (Kinase inhibitors) | Exhibit protein kinase modulating ability, making them potential therapeutics for disorders related to abnormal PK activity. | trea.com |
| Pyrrolo[3',4':3,4]cyclohepta[1,2-d] bohrium.comtrea.comoxazoles | Anticancer (Anti-lymphoma agents) | Demonstrate significant anti-proliferative effects against non-Hodgkin lymphoma cell lines. | nih.gov |
| Functionalized Cyclohepta[b]pyrroles | Bioimaging and Sensing | The core structure can be modified to create fluorescent probes for detecting specific biological analytes. | researchgate.netresearchgate.netrsc.org |
Integration of Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure and dynamic behavior of this compound derivatives is crucial for rational drug design and the development of new materials. The integration of advanced spectroscopic and structural characterization techniques will be essential for future progress.
Emerging trends in this area include:
Multidimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are powerful tools for elucidating the connectivity of complex molecules. numberanalytics.com Advanced methods like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of atoms, which is critical for determining the solution-state conformation of flexible molecules like the cycloheptane (B1346806) ring. ipb.ptresearchgate.netdiva-portal.org
X-ray Crystallography: This technique provides definitive information about the solid-state structure of molecules, including bond lengths, bond angles, and crystal packing. The crystal structures of novel cyclohepta[b]pyrrole derivatives will be invaluable for understanding structure-activity relationships.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of these molecules, providing further structural insights.
Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) can be used to determine the absolute configuration and study conformational changes in solution.
Deeper Mechanistic Insights through Integrated Experimental and Computational Chemistry
A synergistic approach that combines experimental studies with computational chemistry is becoming increasingly important for gaining a deeper understanding of reaction mechanisms and for predicting the properties of new molecules.
Future research directions include:
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions. wikipedia.org This information is invaluable for optimizing reaction conditions and for designing new synthetic routes.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of cyclohepta[b]pyrrole derivatives in different environments, such as in solution or bound to a biological target. This is particularly important for understanding the conformational flexibility of the seven-membered ring.
Combined Experimental and Computational Studies: The integration of experimental data from kinetics studies, isotopic labeling experiments, and spectroscopic analysis with computational modeling can provide a comprehensive understanding of reaction mechanisms. For example, a combined theoretical and experimental investigation was used to understand the stereoselective migration of spiroindolenines. wikipedia.org
Expanding the Utility of this compound in Material Science and Chemical Biology Research
The unique structural and electronic properties of the cyclohepta[b]pyrrole scaffold make it an attractive building block for the development of new materials and chemical biology tools.
Emerging applications include:
Organic Electronics: Pyrrole-containing polymers are known for their conducting properties. The hexahydrocyclohepta[b]pyrrole core could be incorporated into novel monomers for the synthesis of new conducting polymers with tailored electronic properties.
Enzyme Inhibitors: As previously mentioned, derivatives of this scaffold have shown promise as kinase inhibitors. trea.com Further exploration could lead to the discovery of inhibitors for other enzyme classes, such as carbonic anhydrases or glutathione (B108866) reductase. researchgate.netmdpi.com Pyrrole derivatives have also been investigated as inhibitors of lymphocyte-specific kinase. nih.gov
Chemical Probes for Bioimaging: Functionalized cyclohepta[b]pyrrole derivatives with fluorescent properties can be developed as probes for imaging specific biological processes or for tracking the localization of molecules within cells. Activity-based sensing probes are an emerging area where such scaffolds could be employed. nih.gov
Neuroprotective Agents: Some pyrrole derivatives have shown potential as neuroprotective agents by inhibiting oxidative stress and inflammation in neuronal cells. brieflands.com The cyclohepta[b]pyrrole scaffold could be a promising starting point for the development of new therapeutics for neurodegenerative diseases.
Investigation of Reactivity Under Non-Traditional Conditions
Exploring the reactivity of this compound under non-traditional conditions can open up new avenues for its functionalization and for the synthesis of novel molecular architectures.
Future research in this area may involve:
Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing area of research. Photocatalytic methods could be developed for the C-H functionalization of the cyclohepta[b]pyrrole core or for novel cycloaddition reactions.
Electrosynthesis: Electrochemical methods offer a green and efficient way to perform redox reactions. Electrosynthesis could be used for the oxidative coupling of cyclohepta[b]pyrrole derivatives or for the generation of reactive intermediates for further transformations.
Mechanochemistry: The use of mechanical force to induce chemical reactions is a solvent-free and environmentally friendly approach. Ball milling could be explored for the solid-state synthesis of cyclohepta[b]pyrrole derivatives.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole derivatives, and how are reaction conditions optimized?
- Methodological Answer : The compound and its derivatives are synthesized via nucleophilic substitution or alkylation reactions. For example, 1-substituted derivatives are prepared by reacting cyclohepta[b]pyrrol-8(1H)-one with benzyl chlorides (e.g., 3,4,5-trimethoxybenzyl chloride) under reflux conditions in anhydrous solvents like THF or DMF. Reaction optimization involves varying temperature (16–24 hours at 60–80°C), stoichiometry, and catalyst use (e.g., K₂CO₃ as a base). Monitoring via TLC and purification by column chromatography ensures product integrity .
| Example Synthesis Parameters |
|---|
| Reactant: Cyclohepta[b]pyrrol-8(1H)-one |
| Reagent: 2,5-Dimethoxybenzyl chloride |
| Solvent: THF |
| Temperature: 70°C, 16 hours |
| Yield: 68–72% |
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Essential techniques include:
- Elemental Analysis : Validates molecular formulas (e.g., C₁₈H₂₁NO₃ requires C: 72.22%, H: 7.07%, N: 4.68%) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 1.30–3.70 ppm for alkyl/aromatic protons) and carbonyl groups (δ 170–200 ppm) .
- IR : Identifies functional groups (e.g., C=O stretch at ~1706 cm⁻¹) .
- Mass Spectrometry : Confirms molecular ions (e.g., [M+H]⁺ via ESI-MS) .
Q. How is the compound integrated into theoretical frameworks for drug discovery?
- Methodological Answer : The scaffold’s bicyclic structure is studied for bioactivity (e.g., antimicrobial, anticancer) via structure-activity relationship (SAR) models. Theoretical docking studies predict interactions with target proteins (e.g., kinase inhibitors), guided by crystallographic data (CCDC codes: 2297032–2297398) .
Advanced Research Questions
Q. How can contradictions in spectral data for structurally similar derivatives be resolved?
- Methodological Answer : Overlapping signals in NMR (e.g., cycloheptane ring protons) are resolved using 2D techniques (COSY, HSQC) and deuterated solvents (CDCl₃). For ambiguous mass spectra, high-resolution MS (HRMS) and isotopic pattern analysis differentiate between isomers. Cross-validation with X-ray crystallography (e.g., CCDC data ) provides definitive structural confirmation .
Q. What strategies improve yield in multi-step syntheses of functionalized derivatives?
- Methodological Answer : Key strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 16 hours to 30 minutes) and improves regioselectivity .
- Protecting Groups : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions at reactive NH sites .
- Process Control : Real-time monitoring via in-situ FTIR or Raman spectroscopy to track intermediate formation .
Q. How can computational methods enhance understanding of the compound’s photophysical properties?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) calculates electronic transitions (e.g., λₐᵦₛ at 350–450 nm) and correlates with experimental UV-Vis data. Solvent effects are modeled using polarizable continuum models (PCMs), while molecular dynamics (MD) simulations predict aggregation behavior in solution .
| Computational Parameters |
|---|
| Software: Gaussian 16 |
| Basis Set: B3LYP/6-31G(d,p) |
| Solvent Model: PCM (CHCl₃) |
Q. What methodological frameworks address reproducibility challenges in catalytic derivatization?
- Methodological Answer : Reproducibility is ensured by:
- Standardized Protocols : Detailed reaction logs (e.g., inert atmosphere, solvent purity).
- Cross-Lab Validation : Collaborative studies using shared reference standards (e.g., NIST data for GC-MS calibration ).
- Open Data Practices : Sharing crystallographic (CCDC) and spectral (NMR, IR) datasets in public repositories .
Methodological Design & Data Analysis
Q. How are field research methods reconciled with computational approaches in studying dynamic systems?
- Methodological Answer : Hybrid frameworks combine experimental data (e.g., kinetic studies of ring-opening reactions) with computational models (e.g., Arrhenius equation-based simulations). This aligns with Guiding Principle 2 ( ), where theory guides observation and vice versa .
Q. What statistical methods validate hypotheses in SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
